2-(Diethylamino)acetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYGUJCCQCEMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181031 | |
| Record name | Glycine, N,N-diethyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-33-9 | |
| Record name | Glycine, N,N-diethyl-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-diethyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pivotal Role of Hydrazide and Hydrazone Frameworks in Chemical Research
The hydrazide functional group (-CONHNH2) and its corresponding hydrazone derivatives (-CONHN=CR1R2) represent a cornerstone of modern chemical and pharmaceutical research. Their significance stems from their versatile reactivity and the wide array of biological activities exhibited by the resulting compounds.
Hydrazides are valuable precursors in the synthesis of a multitude of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. nih.govnih.gov These heterocyclic systems are prevalent in many biologically active molecules. The reactivity of the hydrazide moiety, which contains both nucleophilic and electrophilic centers, allows for a diverse range of chemical transformations. mdpi.com For instance, the condensation reaction of hydrazides with aldehydes and ketones is a straightforward and efficient method to produce hydrazones. mdpi.comchemrxiv.org
Hydrazones themselves are not merely intermediates but often exhibit potent biological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govmdpi.com The structural features of hydrazones, particularly the presence of an azomethine group (-N=CH-), are crucial for their biological efficacy.
The Acetohydrazide Moiety in Contemporary Chemical Science
The acetohydrazide group, a subset of the broader hydrazide class, is characterized by an acetyl group attached to a hydrazine (B178648) core. This specific moiety has garnered considerable attention in contemporary chemical science due to its utility as a versatile building block and its role in directing chemical reactions.
Acetohydrazide and its derivatives are important organic intermediates, primarily utilized in the synthesis of nitrogen-containing heterocycles and acyl azides for the pharmaceutical industry. The reactivity of the acetohydrazide moiety is well-documented, with the terminal -NH2 group readily participating in condensation reactions.
In recent years, acetohydrazide has been ingeniously employed as a transient directing group in transition metal-catalyzed C-H bond functionalization reactions. This strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules.
Foundational Research on Aliphatic Acetohydrazides
Direct Synthesis Routes
The direct synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an ester precursor, ethyl diethylglycinate, which is then subjected to hydrazinolysis to yield the final product.
Hydrazinolysis of Ethyl Diethylglycinate
The conversion of ethyl diethylglycinate to this compound is accomplished through hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate. In a typical procedure, ethyl diethylglycinate is reacted with hydrazine hydrate, leading to the formation of this compound with a reported yield of 66%. uodiyala.edu.iq The reaction is generally carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques. uodiyala.edu.iqscielo.br
Precursor Synthesis: Esterification of Diethylamine (B46881) with Chloroethylacetate
The necessary precursor, ethyl diethylglycinate, is synthesized by the esterification of diethylamine with ethyl chloroacetate (B1199739). uodiyala.edu.iq One method involves reacting diethylamine with chloroethylacetate in the presence of a catalyst like potassium hydroxide (B78521). uodiyala.edu.iq An alternative procedure involves mixing ethyl chloroacetate and diethylamine in benzene (B151609) and allowing them to stand for an extended period. oup.com The reaction mixture is then worked up by extraction with dilute hydrochloric acid, followed by treatment with a sodium hydroxide solution and extraction with ether to isolate the ethyl diethylaminoacetate. oup.com
Microwave-Assisted Synthetic Approaches to Analogues
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. tandfonline.comnih.gov This technology has been successfully applied to the synthesis of various hydrazide derivatives and their subsequent condensation products. tandfonline.comnih.govresearchgate.net
For instance, the synthesis of rhodamine-derived imines from rhodamine hydrazide and various aromatic aldehydes has been efficiently carried out using microwave irradiation. tandfonline.comnih.gov This method has been shown to be superior to classical heating, providing the desired products in high yields with a simple work-up procedure. tandfonline.comnih.gov Similarly, microwave irradiation has been employed for the synthesis of Schiff bases from 2,2'-(naphthalene-2,7-diylbis(oxy))diacetohydrazide and aromatic aldehydes, significantly reducing the reaction time from hours to minutes. researchgate.net The optimization of microwave-assisted synthesis often involves varying parameters such as power, temperature, and reaction time to achieve the best results. iosrjournals.org
While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided context, the successful application of this technique for analogous compounds suggests its potential for a more efficient and rapid synthesis of this specific hydrazide.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of synthesizing this compound and its derivatives to maximize yield and purity. Various parameters can be adjusted, including the molar ratio of reactants, solvent, temperature, reaction time, and the use of catalysts. revmedchir.ro
In the synthesis of related heterocyclic compounds, such as thiazolidine-4-one derivatives from hydrazones, extensive optimization has been performed. revmedchir.ro This involved varying the molar ratio of the hydrazone to thioglycolic acid, testing different solvents like toluene and dimethylformamide, and adjusting the temperature and reaction time. revmedchir.ro The findings from such studies can provide valuable insights into optimizing the synthesis of this compound and its subsequent reactions. For example, the choice of solvent and temperature has been shown to play a key role in increasing the yield of the final product. revmedchir.ro
Furthermore, in the context of metal-catalyzed reactions involving acyl hydrazides, the choice of the metal catalyst and its concentration, along with the reaction time and temperature, have been systematically optimized to achieve high yields of the desired products. acs.org The principles of these optimization studies, which involve a systematic variation of reaction parameters, can be directly applied to the synthesis of this compound to improve its efficiency.
Table of Reaction Parameters and Yields for Analogous Syntheses
| Product | Reactants | Method | Solvent | Temperature | Time | Yield | Reference |
| This compound | Ethyl diethylglycinate, Hydrazine hydrate | Conventional | - | - | - | 66% | uodiyala.edu.iq |
| Ethyl diethylaminoacetate | Ethyl chloroacetate, Diethylamine | Conventional | Benzene | Room Temp | 18 hr | 75.6 g (from 100 g ethyl chloroacetate) | oup.com |
| Rhodamine-derived imines | Rhodamine hydrazide, Aromatic aldehydes | Microwave | Ethanol | 100°C | 30 min | High | tandfonline.comnih.gov |
| Thiazolidine-4-one derivatives | N-(4-methylbenzylidene)-2-(1,3-dimethylxanthin-7-yl)acethydrazide, Thioglycolic acid | Conventional | Toluene | 120°C | 18 hr | High | revmedchir.ro |
| 3-Dialkylamino-1,2,4-triazoles | Acyl hydrazide, Dialkylcyanamide | Catalytic (ZnCl₂) | Ethanol | Reflux | 6 hr | 76-99% | acs.org |
Formation of Schiff Bases via Condensation Reactions with Carbonyl Compounds
A primary and widely utilized reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (specifically, hydrazones). This reaction involves the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group, -N=CH-). davidpublisher.comrasayanjournal.co.inresearchgate.net
The condensation of this compound with aromatic aldehydes is a straightforward and efficient method for producing N'-substituted hydrazone derivatives. The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde in a suitable solvent, such as ethanol. nih.gov Often, a catalytic amount of a weak acid like glacial acetic acid is added to facilitate the dehydration step. nih.govmdpi.com The resulting products are stable, often crystalline, imine compounds, which can be readily isolated. rasayanjournal.co.in These Schiff bases serve as crucial intermediates for the synthesis of more complex heterocyclic systems. uodiyala.edu.iq
The versatility of the condensation reaction is demonstrated by its compatibility with a wide range of substituted benzaldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate but generally does not impede the formation of the corresponding Schiff base. Research on analogous acetohydrazides shows successful condensation with benzaldehydes bearing both electron-donating and electron-withdrawing groups.
Examples of substituted aldehydes used in such condensations include:
Electron-donating groups: 4-(dimethylamino)benzaldehyde, 4-methoxybenzaldehyde, and 2,4-dimethoxybenzaldehyde. tandfonline.comtsijournals.comnih.gov
Electron-withdrawing groups: 4-nitrobenzaldehyde (B150856) and 2-nitrobenzaldehyde. tandfonline.comscielo.br
Halogen substituents: 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde. jocpr.com
Hydroxy substituents: 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. scielo.brmdpi.com
This tolerance for diverse functional groups makes it possible to generate a large library of Schiff base derivatives from this compound, each with potentially unique chemical properties.
The reaction of various acetohydrazides with substituted aldehydes yields a diverse range of Schiff base structures. The following table provides specific examples of derivatives synthesized from related acetohydrazide precursors, illustrating the types of compounds that can be formed from this compound.
| Parent Acetohydrazide | Reactant Aldehyde | Resulting Schiff Base Derivative | Reference(s) |
| 2-(Naphthalen-1-yloxy)acetohydrazide | 4-(Dimethylamino)benzaldehyde | N'-(4-(Dimethylamino)benzylidene)-2-(naphthalen-1-yloxy)acetohydrazide | nih.gov |
| 2-((7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide | 4-(Dimethylamino)benzaldehyde | (E)-N'-(4-(Dimethylamino)benzylidene)-2-((7-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide | nih.gov |
| 2-(5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | 4-(Diethylamino)benzaldehyde | N'-(4-(Diethylamino)benzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | scielo.br |
| 2-((7-Hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | 2-Chlorobenzaldehyde | N'-(2-Chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | mdpi.com |
| 2-(4-Bromo-3-methylphenoxy)acetohydrazide | Benzaldehyde | N'-(Benzylidene)-2-(4-bromo-3-methylphenoxy)acetamide |
Cyclization Reactions to Form Heterocyclic Systems
The Schiff bases derived from this compound are valuable precursors for synthesizing various heterocyclic compounds. The imine nitrogen and the adjacent amide functionality provide reactive sites for intramolecular or intermolecular cyclization reactions.
A significant derivatization of these Schiff bases is their conversion into 4-thiazolidinones. This is achieved through a cyclocondensation reaction with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). uodiyala.edu.iq The reaction involves the nucleophilic attack of the sulfur atom from thioglycolic acid on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization via amide formation, with the elimination of a water molecule, to yield the five-membered thiazolidinone ring. uodiyala.edu.iqnih.gov The process is typically performed by refluxing the Schiff base and thioglycolic acid in a solvent like toluene or dioxane, sometimes in the presence of a catalyst such as anhydrous zinc chloride to facilitate the reaction. mdpi.comuodiyala.edu.iq
This compound can also serve as a direct precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A common and effective method involves reacting the hydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide. scielo.brbioline.org.brrasayanjournal.co.in This reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form a 5-substituted-1,3,4-oxadiazole-2-thiol. rasayanjournal.co.in The resulting oxadiazole ring is a stable heterocyclic system found in many pharmacologically active compounds. ijrpc.comjapsonline.com
Pathways to Pyrazole (B372694) and Hydrazono Butanoate Derivatives
The reaction of acetohydrazides with 1,3-dicarbonyl compounds is a well-established method for synthesizing five-membered nitrogen-containing heterocycles, particularly pyrazoles and their derivatives. This compound can undergo cyclocondensation with reagents like ethyl acetoacetate (B1235776) and acetylacetone (B45752) to yield the corresponding pyrazole structures.
The reaction with ethyl acetoacetate can proceed via two main pathways depending on the conditions. The initial condensation typically yields an N-acylhydrazone, specifically an ethyl hydrazono butanoate derivative. researchgate.net Subsequent intramolecular cyclization of this intermediate leads to the formation of a pyrazolone (B3327878) ring system. researchgate.netacs.org For instance, refluxing a hydrazide with ethyl acetoacetate in butanol has been shown to produce both the uncyclized hydrazono butanoate and the cyclized 3-methyl-5-oxo-pyrazolinyl derivative. researchgate.net
Alternatively, reaction with a symmetric 1,3-diketone like acetylacetone directly leads to the formation of a substituted pyrazole ring. researchgate.nettubitak.gov.trnih.gov This reaction involves the condensation of the hydrazide with both carbonyl groups of the diketone, resulting in a stable, aromatic pyrazole core. For example, the cyclocondensation of a hydrazide with acetylacetone can yield a 3,5-dimethylpyrazole (B48361) derivative. tandfonline.com
| Reactant | Reagent | Conditions | Product(s) | Reference(s) |
| Hydrazide Derivative | Ethyl Acetoacetate | Reflux in Butanol | Ethyl hydrazono butanoate and/or Pyrazolone derivative | researchgate.net |
| Hydrazide Derivative | Acetylacetone | Reflux in Ethanol | 3,5-Dimethylpyrazole derivative | researchgate.nettandfonline.com |
| Hydrazide Derivative | Ethyl Acetoacetate | Cyclization | 3-Methylpyrazol-5-one derivative | acs.orgtandfonline.com |
Heteroaromatic Ring Formation (e.g., Chromenes, Indeno[2,1-b]furan, Thiazoles, Pyrimidines)
The nucleophilic nature of the hydrazide moiety of this compound makes it a valuable building block for a variety of heteroaromatic ring systems through condensation and cyclization reactions.
Chromenes: The synthesis of chromene rings often involves the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) or its derivatives with compounds containing an active methylene (B1212753) group. jocpr.commdpi.comgrafiati.com A particularly relevant synthesis involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst like piperidine (B6355638) or in a deep eutectic solvent to afford a 7-(diethylamino)-2-oxo-2H-chromene derivative. This highlights a pathway to chromene structures bearing the diethylamino group, a key feature of the parent hydrazide.
Indeno[2,1-b]furan: The synthesis of the indeno[2,1-b]furan ring system typically does not start from a simple acetohydrazide. Instead, common routes involve one-pot, multicomponent reactions using ninhydrin (B49086) or 1,3-indandione (B147059) as the indene (B144670) precursor. researchgate.net In one relevant pathway, ninhydrin is first reacted with ethyl acetoacetate to form an ethyl indeno[1,2-b]furan-3-carboxylate intermediate. tandfonline.com This furan (B31954) intermediate can then be reacted with hydrazine hydrate, which attacks the ester and furan rings, leading to cleavage and recyclization to form a complex tetraazafluoranthen-3(2H)-one structure. tandfonline.com While not a direct synthesis from this compound, this demonstrates a method where a hydrazide can react with an indeno-furan core.
Thiazoles: Thiazole (B1198619) rings can be effectively synthesized using acetohydrazides as starting materials. A common strategy involves a two-step process. First, the acetohydrazide is reacted with an aldehyde to form a Schiff base (hydrazone). This intermediate is then cyclized with a sulfur-containing reagent. For example, reacting the Schiff base of this compound with thioglycolic acid in a suitable solvent like toluene results in the formation of a thiazolidinone ring, a saturated analog of thiazole. Another pathway involves converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. acs.org This thiosemicarbazide can then undergo cyclization with α-haloketones in what is known as the Hantzsch thiazole synthesis.
Pyrimidines: Acetohydrazide derivatives are valuable precursors for pyrimidine (B1678525) synthesis. The synthesis of a 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide has been reported, demonstrating the stability of the acetohydrazide moiety attached to a pre-formed pyrimidine ring. In other synthetic approaches, the hydrazide itself can be a key component in forming the heterocyclic ring. For example, pyrimidine derivatives can be formed through the cyclocondensation of an acetohydrazide with various carbonyl compounds or other reagents that provide the necessary carbon atoms for the ring.
Nucleophilic Substitution Reactions
The hydrazide functional group in this compound contains two nitrogen atoms, with the terminal -NH2 group being a potent nucleophile. This reactivity is fundamental to many of its derivatization pathways.
The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction. It is typically prepared via the hydrazinolysis of an ester, such as ethyl 2-(diethylamino)acetate. In this reaction, hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group to form the more stable hydrazide.
Once formed, the hydrazide readily participates in further nucleophilic substitution reactions. It can attack a variety of electrophilic centers:
Carbonyl Compounds: It reacts with the carbonyl carbon of aldehydes and ketones to form hydrazones (Schiff bases), a reaction that is often the first step in the synthesis of other heterocycles.
Acyl Halides & Anhydrides: It can be acylated by reacting with acyl chlorides or anhydrides.
Isothiocyanates: The terminal nitrogen attacks the central carbon of isothiocyanates to form thiosemicarbazide derivatives, which are key intermediates for thiazoles and thiadiazoles. acs.org
Activated Aromatic Systems: The hydrazide can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings.
A modern synthetic approach has highlighted the possibility of SN2 reactions occurring at the amide nitrogen atom itself. This novel method for forming N-N bonds involves using O-tosyl hydroxamates as electrophiles, which are attacked by amine nucleophiles. This underscores the diverse roles nitrogen atoms can play in nucleophilic substitution processes for hydrazide synthesis.
Coordination Chemistry and Ligand Applications of 2 Diethylamino Acetohydrazide Derivatives
Ligand Design Principles Incorporating the Diethylaminoacetohydrazide Moiety
The 2-(diethylamino)acetohydrazide molecule serves as a versatile platform for designing complexing agents due to the reactive hydrazide functional group (-CONHNH₂). This group can readily undergo condensation reactions with various aldehydes and ketones to form hydrazone derivatives. These derivatives, particularly Schiff bases, are of significant interest in coordination chemistry because of their ability to form stable complexes with a wide range of metal ions. The design of these ligands is centered on creating specific coordination pockets that can selectively bind to metal centers, influenced by the electronic and steric properties of the substituents.
Role of Hydrazone Derivatives as Chelating Ligands
Hydrazone derivatives formed from this compound are effective chelating agents due to the presence of multiple donor atoms. The functional group –CO–NHN=CH– is a key feature in this class of Schiff base compounds. mdpi.com This moiety contains several potential coordination sites, including the carbonyl oxygen, the imine (azomethine) nitrogen, and other donor atoms from the aldehyde or ketone precursor, such as a phenolic oxygen. mdpi.cominnovareacademics.in
The chelation process involves the formation of one or more rings when the ligand binds to a central metal ion, a phenomenon that significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. This is known as the chelate effect. The presence of the diethylamino group can further influence the electronic properties and solubility of both the ligand and its metal complexes in various solvents. Hydrazone-hydrazide moieties are recognized for their high sensitivity and selectivity in detecting a variety of cations, making them attractive for sensor applications. mdpi.com
Bidentate and Tridentate Coordination Modes of Derived Schiff Bases
Schiff bases derived from hydrazides can coordinate to metal ions in several modes, most commonly as bidentate or tridentate ligands. bibliomed.org The specific coordination mode depends on the structure of the aldehyde or ketone used for the condensation reaction and the reaction conditions.
Bidentate Coordination: In many cases, hydrazone Schiff bases act as bidentate ligands. For instance, a Schiff base formed from the condensation of a salicylaldehyde (B1680747) derivative with a hydrazide can coordinate to a metal ion through the phenolic oxygen and the azomethine nitrogen atom. innovareacademics.in This creates a stable six-membered chelate ring. The coordination involves the deprotonation of the phenolic hydroxyl group, making the ligand act as a monobasic bidentate chelator with an N,O donor set.
Tridentate Coordination: If the hydrazide-derived Schiff base contains an additional donor atom positioned suitably, it can act as a tridentate ligand. For example, a ligand derived from 4-(diethylamino)-2-hydroxybenzaldehyde and a carbohydrazide (B1668358) can behave as a tridentate ONO donor. eurjchem.com In this mode, coordination occurs through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazone moiety. eurjchem.com Such tridentate chelation typically forms a combination of five- and six-membered rings, enhancing the complex's stability. jocpr.com The ability of these ligands to switch between bidentate and tridentate modes provides flexibility in coordinating with different metal ions, which have varying requirements for coordination number and geometry. bibliomed.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using Schiff base ligands derived from diethylamino-substituted hydrazides is a well-established area of coordination chemistry. The process generally involves the reaction of the pre-synthesized ligand with a suitable metal salt.
Preparation of Transition Metal Acetylacetonate (B107027) Complexes with Diethylamino-Substituted Hydrazide Schiff Bases (e.g., Co(II), Mn(II), Mg(II), V(II) complexes)
A common method for synthesizing these complexes involves the reaction of metal(II) acetylacetonates (B15086760) (M(acac)₂) with the hydrazide Schiff base ligand. innovareacademics.inbibliomed.org This method is advantageous as the acetylacetonate group can be easily displaced by the Schiff base. bibliomed.org
The general procedure involves preparing the metal acetylacetonate salts separately, often by reacting the corresponding metal hydroxides with acetylacetone (B45752). innovareacademics.in The Schiff base ligand, synthesized through a condensation reaction (e.g., between 4-(diethylamino)-2-hydroxybenzaldehyde and a hydrazide), is then reacted with the M(acac)₂ salt in a suitable solvent like methanol (B129727). innovareacademics.inacs.org The reaction is typically carried out in a 1:1 molar ratio of the metal salt to the ligand. innovareacademics.in The mixture is refluxed for several hours, during which the Schiff base ligand coordinates to the metal center, displacing one of the acetylacetonate ligands to form a mixed-ligand complex. The resulting solid complex can then be isolated by filtration, washed, and dried. innovareacademics.inacs.org
This synthetic route has been successfully used to prepare complexes of various transition metals, including those of Cobalt(II), Manganese(II), and Magnesium(II). innovareacademics.in The resulting complexes often have the general formula [M(acac)(L)], where L represents the bidentate Schiff base ligand. innovareacademics.in
Coordination Sites and Proposed Geometries in Metal Chelates
The coordination behavior and the resulting geometry of the metal chelates are determined through various spectroscopic and analytical techniques.
Coordination Sites: Infrared (FT-IR) spectroscopy is a crucial tool for identifying the coordination sites. The FT-IR spectra of the complexes, when compared to the free ligand, reveal key shifts in vibrational frequencies.
A shift to a lower frequency or disappearance of the band corresponding to the phenolic -OH group indicates its deprotonation and coordination to the metal ion.
A noticeable shift in the ν(C=N) band of the azomethine group confirms the participation of the imine nitrogen in chelation. innovareacademics.in
The presence of new bands at lower frequencies can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, further confirming the formation of the chelate.
In Schiff bases derived from salicylaldehyde derivatives, the coordination typically occurs via the phenolic oxygen and the azomethine nitrogen, making them bidentate NO donors. innovareacademics.in For tridentate ligands, the carbonyl oxygen of the hydrazide also participates in the coordination, resulting in an ONO donor set. eurjchem.com
Proposed Geometries: The geometry of the metal complexes is often proposed based on electronic spectra and magnetic susceptibility measurements.
Octahedral Geometry: For many Co(II), Ni(II), and Mn(II) complexes, an octahedral geometry is proposed. eurjchem.comjocpr.com For example, Ni(II) complexes often exhibit magnetic moment values corresponding to two unpaired electrons and show electronic spectral bands characteristic of an octahedral environment. jocpr.com Similarly, Co(II) complexes with magnetic moments around 5.0 B.M. and specific d-d transitions in their electronic spectra are indicative of a high-spin octahedral configuration. jocpr.com
Tetrahedral Geometry: Zinc(II) complexes, being d¹⁰, are typically diamagnetic and their geometry is inferred from spectral data, which often suggests a four-coordinate tetrahedral arrangement. eurjchem.com
Other Geometries: Depending on the metal ion and the steric hindrance of the ligand, other geometries like square planar or distorted tetrahedral can also be observed. bibliomed.orgrsc.org The coordination number can range from four to six, and in some cases, even higher coordination numbers are possible, leading to geometries like pentagonal bipyramidal or capped octahedral. libretexts.org
The table below summarizes the properties and proposed geometries for some representative metal complexes with related Schiff base ligands.
| Metal Ion | Ligand Type | Coordination Sites | Proposed Geometry | Magnetic Moment (B.M.) | Reference |
| Co(II) | Tridentate (ONO) | Phenolic-O, Azomethine-N, Carbonyl-O | Octahedral | ~5.1 | eurjchem.com |
| Ni(II) | Tridentate (ONO) | Phenolic-O, Azomethine-N, Carbonyl-O | Octahedral | ~3.3 | eurjchem.comjocpr.com |
| Cu(II) | Tridentate (ONO) | Phenolic-O, Azomethine-N, Carbonyl-O | Octahedral | ~1.9 | eurjchem.com |
| Zn(II) | Tridentate (ONO) | Phenolic-O, Azomethine-N, Carbonyl-O | Tetrahedral | Diamagnetic | eurjchem.com |
| Mn(II) | Tridentate (ONO) | Phenolic-O, Azomethine-N, Carbonyl-O | Octahedral | ~5.8 | eurjchem.com |
Applications in Chemosensing and Metal Ion Detection
Schiff base derivatives of this compound are excellent candidates for the development of optical chemosensors for metal ion detection. mdpi.com Their ability to selectively bind with specific metal ions and produce a measurable optical response (colorimetric or fluorescent) is the basis for this application. mdpi.com
The design of these chemosensors often incorporates a fluorophore unit. The interaction of the ligand's binding sites with a metal ion can modulate the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent signal. tandfonline.comrsc.org Several mechanisms can be responsible for this change:
Chelation-Enhanced Fluorescence (CHEF): In this process, the binding of a metal ion to the ligand restricts intramolecular rotations and vibrations that would otherwise quench the fluorescence, leading to a significant enhancement of the emission intensity. ekb.eg
Photoinduced Electron Transfer (PET): Many sensors are designed with a receptor (the binding site) and a fluorophore, separated by a spacer. In the absence of a metal ion, an electron transfer can occur from the receptor to the excited fluorophore, quenching the fluorescence. tandfonline.comekb.eg Upon binding a metal ion, the receptor's energy levels are lowered, inhibiting the PET process and "turning on" the fluorescence. tandfonline.com
Derivatives containing the diethylamino group have been used to create probes that show high selectivity and sensitivity for ions like Al³⁺. tandfonline.com For example, a probe synthesized from nicotinic hydrazide and 4-(diethylamino)salicylaldehyde (B93021) exhibited a remarkable fluorescence enhancement upon complexation with Al³⁺, attributed to the suppression of PET. tandfonline.com The development of such sensors is a rapidly growing field, as they offer advantages like low cost, high sensitivity, and the potential for real-time detection of environmentally and biologically important metal ions. mdpi.commdpi.com
Spectroscopic Characterization Methodologies in 2 Diethylamino Acetohydrazide Research
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of 2-(diethylamino)acetohydrazide and its derivatives, IR spectroscopy is crucial for confirming the formation of Schiff bases and understanding how the ligand coordinates to metal ions. innovareacademics.inindexcopernicus.cominnovareacademics.in
Key vibrational frequencies observed in the IR spectra of these compounds include:
N-H Stretching: The N-H stretching vibrations of the hydrazide group are typically observed in the range of 3170–3500 cm⁻¹. libretexts.orgmsu.edulibretexts.org Primary amides and hydrazides show two bands in this region, corresponding to asymmetric and symmetric stretching modes. msu.edu For instance, in some hydrazone derivatives, these bands appear around 3412 cm⁻¹. scielo.br Hydrogen bonding can cause these bands to shift. libretexts.orgmsu.edu
C=O Stretching: The carbonyl (C=O) stretching of the amide group in hydrazides, often referred to as the Amide I band, is a strong absorption typically found between 1660 cm⁻¹ and 1680 cm⁻¹. libretexts.orgmdpi.com In some synthesized hydrazide derivatives, this peak has been noted at approximately 1667 cm⁻¹. scielo.br The position of this band can be influenced by conjugation and hydrogen bonding. libretexts.orglibretexts.org
C=N Stretching: The formation of a Schiff base via the condensation of this compound with an aldehyde or ketone introduces an azomethine (C=N) group. The stretching vibration of this imine bond is a key diagnostic peak, typically appearing in the region of 1595-1665 cm⁻¹. scielo.brmdpi.com For example, in certain Schiff base complexes, the C=N stretch is observed around 1602 ppm. innovareacademics.in
Metal-Ligand Vibrations: In metal complexes of Schiff bases derived from this compound, new bands appear in the far-IR region. These bands, which are absent in the free ligand, are assigned to the stretching vibrations of the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | References |
| N-H Stretch | 3170 - 3500 | libretexts.orgmsu.edulibretexts.org |
| C=O Stretch (Amide I) | 1660 - 1680 | libretexts.orgmdpi.com |
| C=N Stretch (Azomethine) | 1595 - 1665 | scielo.brmdpi.com |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its derivatives in solution. innovareacademics.inindexcopernicus.comacs.orgnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment of each nucleus, allowing for the complete mapping of the molecular skeleton. vut.ac.za
In a typical ¹H NMR spectrum of a Schiff base derived from this compound, characteristic signals include:
The protons of the diethylamino group, which appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. scielo.org.mx
Aromatic protons, which resonate in the downfield region of the spectrum. vut.ac.za
The NH proton of the hydrazide moiety, which often appears as a singlet at a downfield chemical shift. preprints.org
The azomethine proton (-N=CH-), a key indicator of Schiff base formation. vut.ac.za
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the azomethine carbon, and the carbons of the aromatic rings and the diethylamino group. vut.ac.za
Analysis of Azomethine Proton and Carbon Chemical Shifts
The chemical shifts of the azomethine proton and carbon are particularly diagnostic in NMR spectra. researchgate.netmdpi.com
Azomethine Proton (¹H NMR): The proton of the -N=CH- group typically resonates as a singlet in the range of δ 7.95–8.50 ppm. mdpi.com The exact chemical shift can be influenced by the electronic nature of the substituents on the aromatic ring and the solvent used. sci-hub.se
Azomethine Carbon (¹³C NMR): The carbon atom of the C=N bond in Schiff bases derived from this compound typically appears in the ¹³C NMR spectrum in the range of δ 146–160 ppm. mdpi.cominnovareacademics.in For instance, in one study, the azomethine carbon signal was observed at δ 159.7 ppm. innovareacademics.in
| Nucleus | Typical Chemical Shift (ppm) | References |
| Azomethine Proton (-N=CH-) | 7.95 - 8.50 | mdpi.com |
| Azomethine Carbon (C=N) | 146 - 160 | mdpi.cominnovareacademics.in |
Elucidation of Isomerism (E/Z Isomerism)
Hydrazones, including those derived from this compound, can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. mdpi.com NMR spectroscopy is a powerful tool for studying this isomerism. mdpi.com The E and Z isomers will have distinct sets of signals in the NMR spectrum, particularly for the protons and carbons near the C=N bond. researchgate.netrsc.org The relative integration of these signals can be used to determine the ratio of the isomers in solution. In some cases, the interconversion between the E and Z isomers is slow on the NMR timescale, allowing for the observation of both forms. rsc.org The stability of a particular isomer can be influenced by factors such as intramolecular hydrogen bonding and steric effects. mdpi.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. innovareacademics.inindexcopernicus.com In the context of this compound and its derivatives, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the elemental composition of the newly synthesized compound. nih.govscielo.org.mx
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the structure of the parent molecule. scienceready.com.au Common fragmentation pathways for hydrazones include cleavage of the N-N bond and various cleavages within the side chains. researchgate.netresearchgate.net
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. innovareacademics.inresearchgate.net This technique is particularly useful for studying compounds containing chromophores, such as aromatic rings and C=N double bonds, which are present in Schiff bases of this compound. researchgate.net
The UV-Vis spectra of these compounds typically show absorption bands corresponding to:
π → π transitions:* These high-energy transitions occur within the aromatic rings and the C=N group. researchgate.net
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital of the imine group. researchgate.net
UV-Vis spectroscopy is also a powerful tool for studying the formation of metal complexes. researchgate.net Upon coordination of the Schiff base ligand to a metal ion, the positions and intensities of the absorption bands often change, providing evidence of complexation. researchgate.net This allows for the investigation of the stoichiometry and stability of the metal complexes in solution.
| Transition | Wavelength Range | Moiety | References |
| π → π | Shorter Wavelengths | Aromatic rings, C=N | researchgate.net |
| n → π | Longer Wavelengths | C=N | researchgate.net |
Computational Chemistry and Theoretical Studies of 2 Diethylamino Acetohydrazide and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a standard and reliable method for the quantum mechanical investigation of molecular systems. Its application to the derivatives of 2-(Diethylamino)acetohydrazide has allowed for precise predictions of their structural and electronic characteristics.
Prediction of Molecular Geometries and Optimized Structures
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding its lowest energy state. For derivatives of this compound, these theoretical models have shown excellent agreement with experimental data. For example, the optimized molecular structure of a Schiff base formed from this compound was calculated using DFT with the B3LYP functional and 6-311++G(d,p) basis set, and the resulting bond lengths and angles correlated well with values obtained from X-ray crystallography. nih.govresearchgate.net
Studies on various derivatives consistently show strong correlations between calculated and experimental geometric parameters, with correlation values (R²) for bond lengths and angles often exceeding 0.99. tandfonline.com This high level of accuracy validates the use of DFT for predicting the structures of these molecules, including key bond lengths such as C=N, C=O, and N-N in hydrazone derivatives. google.com
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Hydrazone Derivative
| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |
|---|---|---|---|
| Bond Length | C=N | 1.285 | 1.289 |
| Bond Length | C=O | 1.233 | 1.235 |
| Bond Length | N-N | 1.378 | 1.373 |
| Bond Angle | C-N-N | 115.5 | 115.3 |
| Bond Angle | C-N-N | 120.4 | 120.1 |
Data derived from studies on Schiff base derivatives of hydrazides.
Evaluation of Electronic Structure: HOMO-LUMO Energy Gaps
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comirjweb.com
For derivatives of this compound, DFT calculations have been used to determine these energies. pensoft.net For one pyrrole-based derivative, the HOMO-LUMO gap was calculated to be significant, indicating a stable molecule. pensoft.net The HOMO is typically located on electron-donating parts of the molecule, while the LUMO resides on electron-accepting regions, and the analysis of these orbitals explains the charge transfer interactions within the molecule. irjweb.comresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Hydrazide Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.29 |
| LUMO | -1.81 |
| HOMO-LUMO Gap (ΔE) | 4.48 |
Representative data sourced from DFT studies on related hydrazide derivatives. irjweb.comirjweb.com
Assessment of Chemical Reactivity Parameters
Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.govacs.org These parameters, calculated using DFT, include electronegativity (χ), which measures electron-attracting power; chemical hardness (η), indicating resistance to charge transfer; chemical softness (S), the reciprocal of hardness; and the electrophilicity index (ω), which quantifies electron-accepting capability. irjweb.commdpi.com
The formulas for these descriptors are:
Ionization Potential (IP) ≈ -E_HOMO
Electron Affinity (EA) ≈ -E_LUMO
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Electrophilicity Index (ω) = χ² / (2η)
These parameters help in understanding the chemical behavior of this compound derivatives. acs.org For instance, a high chemical hardness value suggests greater stability and lower reactivity. irjweb.com
Table 3: Calculated Chemical Reactivity Parameters for a Hydrazide Derivative
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (IP) | 6.29 |
| Electron Affinity (EA) | 1.81 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.24 |
| Electrophilicity Index (ω) | 3.66 |
Values are derived from the HOMO and LUMO energies presented in Table 2. irjweb.com
Analysis of Non-Covalent Interactions and Molecular Packing
The arrangement of molecules in a crystal is governed by a complex network of non-covalent interactions. These weak forces, including hydrogen bonds and π-stacking, are fundamental to the supramolecular architecture of this compound derivatives. rsc.org
Hydrogen Bonding Networks (O-H…N, N-H…O, C-H…O, C-H…Br)
Hydrogen bonds are directional interactions that play a primary role in the crystal packing of hydrazide derivatives. researchgate.net Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are frequently observed. libretexts.org Intramolecular N-H···O or O-H···N hydrogen bonds often contribute to the planarity of the molecule. researchgate.netmdpi.com
Pi-Stacking Interactions (π-π interactions, parallel-offset π-interactions)
For derivatives containing aromatic rings, π-π stacking interactions are a significant stabilizing force. libretexts.org These interactions occur when aromatic rings align face-to-face, driven by a combination of electrostatic and dispersion forces. libretexts.orgmdpi.com In the crystal structures of related compounds, π-π stacking often occurs in a parallel-offset or antiparallel arrangement, where the rings are displaced relative to one another. researchgate.net These interactions, along with C-H···π contacts, contribute to the formation of layered or stacked supramolecular assemblies, playing a crucial role in the cohesion and stability of the crystal. rsc.orgresearchgate.netmtct.ac.in
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.com The Hirshfeld surface is generated based on the electron distribution of a molecule, calculated as the sum of spherical atom electron densities. eurjchem.com This surface delineates the space occupied by a molecule in a crystal, and the analysis of contacts between neighboring molecules provides a detailed understanding of the crystal packing.
For hydrazide derivatives and related compounds, Hirshfeld analysis reveals the dominant role of hydrogen-based contacts. The most significant interactions are typically H···H contacts, which often comprise the largest portion of the molecular surface due to the abundance of hydrogen atoms in organic molecules. enamine.netiucr.orgiucr.org Other crucial interactions include O···H/H···O and C···H/H···C contacts, which are indicative of hydrogen bonds and weaker van der Waals forces, respectively. iucr.orgiucr.org In some structures, N···H/H···N contacts also play a role in stabilizing the crystal packing. iucr.org
The table below summarizes the percentage contributions of major intermolecular contacts found in the crystal structures of various hydrazide-related compounds, illustrating the typical interaction landscape for this class of molecules.
Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Hydrazide Compounds
| Compound Type | H···H | O···H/H···O | C···H/H···C | N···H/H···N | Other | Source |
|---|---|---|---|---|---|---|
| (±)-2-(2-(4-isobutylphenyl)propanoyl)-N'-((E)-1-(naphthalen-2-yl)ethylidene)acetohydrazide | 62.6% | 15.3% | 15.8% | - | - | iucr.org |
| Spirobicyclic Diselenide with Diethylamino groups | 68.1% | 8.7% | 21.2% | 1.6% | Se···H (0.4%) | iucr.org |
| 2-Hydroxy-N-methylacetohydrazide | 58.5% | 31.7% | - | - | - | enamine.net |
| 2-Hydroxy-N'-methylacetohydrazide | 55.3% | 30.8% | - | - | - | enamine.net |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wiley-vch.deresearchgate.net Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, which are regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de This partitioning allows for the calculation of atomic properties as well as the characterization of the interactions between atoms.
A key feature of QTAIM is the analysis of critical points (CPs) in the electron density, which are points where the gradient of the density is zero (∇ρ = 0). muni.cz There are four types of stable CPs in molecules, categorized by their rank and signature. muni.cz
Nuclear Attractor (3, -3): A local maximum in electron density, found at the position of an atomic nucleus. muni.cz
Bond Critical Point (BCP) (3, -1): A point of minimum electron density along the path connecting two bonded nuclei (the bond path), but a maximum in the two perpendicular directions. The presence of a BCP and a bond path is a universal indicator of a chemical bond. wiley-vch.demuni.cz
Ring Critical Point (RCP) (3, +1): A point of minimum electron density within a ring structure, and a maximum in the direction perpendicular to the ring surface. muni.cz
Cage Critical Point (CCP) (3, +3): A local minimum in electron density, typically found inside a molecular cage structure. muni.cz
The properties of the electron density at a bond critical point, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond. For instance, shared interactions (covalent bonds) are typically characterized by a high ρ(r) and a negative Laplacian, while closed-shell interactions (like ionic bonds or van der Waals forces) have low ρ(r) and a positive Laplacian. muni.cz For a molecule like this compound, QTAIM analysis would allow for the precise characterization of all covalent bonds (e.g., C-C, C-N, C=O) and potential non-covalent interactions.
Table 2: Types of Critical Points in QTAIM and Their Significance
| Critical Point Type | Acronym | Signature (r, s) | Description | Chemical Significance |
|---|---|---|---|---|
| Nuclear Attractor | NA | (3, -3) | Local maximum of electron density. | Corresponds to the position of an atom. muni.cz |
| Bond Critical Point | BCP | (3, -1) | Saddle point in electron density between two nuclei. | Indicates a chemical bond between two atoms. wiley-vch.demuni.cz |
| Ring Critical Point | RCP | (3, +1) | Local minimum of electron density on a ring surface. | Indicates the presence of a ring structure. muni.cz |
Conformational Analysis and Tautomeric Equilibria
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. This compound can theoretically exist in an amide-imidol tautomeric equilibrium.
Amide form: The stable, conventional structure with a carbonyl group (C=O) and an N-H bond.
Imidol form: A less common tautomer featuring a hydroxyl group and a carbon-nitrogen double bond (C=N).
Studies on related Schiff bases and hydrazone derivatives show that such equilibria are highly sensitive to environmental factors. researchgate.netsctce.ac.in The enol-imine (analogous to imidol) form is often more stable in the gas phase and in non-polar solvents. sctce.ac.in In contrast, polar protic solvents like methanol (B129727) can stabilize the keto-amine (analogous to amide) form through intermolecular hydrogen bonding. sctce.ac.in Intramolecular hydrogen bonding can also play a crucial role in stabilizing a particular tautomer. researchgate.net Computational studies, such as intrinsic reaction coordinate (IRC) calculations, can be used to determine the energy barrier between tautomers and predict their relative stabilities. researchgate.netwuxiapptec.com For a related Schiff base, the phenol-imine form was calculated to be more stable than the keto-amine form by 14.71 kJ/mol. researchgate.net
Molecular Docking Simulations (where applicable for potential binding interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or enzyme. acs.org This method is instrumental in drug discovery for elucidating potential mechanisms of action and structure-activity relationships. The simulation calculates a binding score, often expressed as binding energy (kcal/mol), which estimates the strength of the ligand-receptor interaction. acs.org
Hydrazide and N-acylhydrazone scaffolds are present in many biologically active compounds, and their derivatives have been the subject of numerous molecular docking studies to explore their interactions with various therapeutic targets. acs.orgnih.gov For instance, docking studies have been performed on hydrazide-hydrazone derivatives against the epidermal growth factor receptor (EGFR), a known anticancer target. nih.gov Similarly, benzimidazole-derived N-acylhydrazones containing a diethylamino moiety have been docked into the active site of carbonic anhydrase II, an enzyme implicated in several diseases. acs.org
These studies reveal that the binding of hydrazide derivatives is typically governed by a combination of interactions:
Hydrogen Bonding: The N-H and C=O groups of the hydrazide core are excellent hydrogen bond donors and acceptors, frequently interacting with key amino acid residues in the protein's active site, such as His, Thr, and Gln. acs.org
Hydrophobic Interactions: Alkyl and aryl groups on the molecule can form hydrophobic interactions with nonpolar residues of the target.
Metal Coordination: In metalloenzymes, the hydrazide or other functional groups can coordinate with the metal ion (e.g., Zn²⁺ in carbonic anhydrase). acs.org
The table below presents results from a molecular docking study of a related N-acylhydrazone compound against bovine carbonic anhydrase II, highlighting the key interactions that stabilize the ligand-protein complex.
Table 3: Molecular Docking Results for N′-(4-chlorobenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 12) against Carbonic Anhydrase II (PDB: 1V9E)
| Parameter | Observation | Source |
|---|---|---|
| Target Protein | Bovine Carbonic Anhydrase II | acs.org |
| GOLD Fitness Score | 69.8 | acs.org |
| IC₅₀ (µM) | 14.6 ± 0.62 | acs.org |
| Key Hydrogen Bond Interactions | His93, His95, His63, Gln91, Thr198 | acs.org |
| Metal Interaction | Coordination with the active site Zn²⁺ ion. | acs.org |
| Other Interactions | Pi-sulfur interaction with His63. | acs.org |
Advanced Analytical and Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate a three-dimensional model of the electron density within the crystal, revealing precise information about atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.org This method is considered the gold standard for unambiguous structure determination of crystalline solids. iastate.edu
The process involves growing a suitable single crystal of the compound, which can often be the most challenging step. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. wikipedia.org For complex organic molecules, this technique can reveal subtle conformational features and hydrogen-bonding networks that govern the supramolecular assembly in the solid state. rsc.org
While X-ray crystallography is a definitive method for structural elucidation, the successful application of this technique to 2-(Diethylamino)acetohydrazide is contingent upon the ability to grow high-quality single crystals. In cases where single crystals are not obtainable, X-ray powder diffraction (XRPD) can be used, often in conjunction with computational modeling, to gain structural information. iastate.edursc.org
A review of the available literature did not yield a specific single-crystal X-ray diffraction study for the parent compound this compound. However, the crystal structures of related derivatives and coordination complexes have been determined, such as those involving diethylaminoalane dimers or complex antihistaminic drugs. rsc.orgresearchgate.net The determination of the crystal structure of this compound would provide invaluable insight into its solid-state conformation and packing.
Table 1: Illustrative Data from X-ray Crystallography (Note: Data is hypothetical for this compound as specific literature was not found)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1082.1 |
| Z | 4 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is essential for evaluating the thermal stability of a material. wikipedia.orgnetzsch.com A TGA instrument continuously records the sample's mass while it is heated in a controlled atmosphere (e.g., nitrogen or air). etamu.edu The resulting TGA curve plots mass percentage against temperature, showing at which temperatures the compound decomposes. wikipedia.org
A material is considered thermally stable in a temperature range where no significant mass loss is observed. netzsch.com The onset temperature of decomposition, determined from the TGA curve, provides a measure of the upper temperature limit for the use of the material. wikipedia.org The data can also provide information about the composition of the material and the nature of its decomposition products. wikipedia.org
For this compound, a TGA experiment would reveal the temperature at which it begins to degrade. The analysis of the mass loss at different stages could indicate the loss of specific fragments of the molecule. While specific TGA data for this compound was not found in the reviewed literature, studies on related metal complexes containing diethylamino moieties have utilized TGA to investigate their thermal decomposition pathways. omicsdi.orgresearchgate.net
Table 2: Typical Information from a TGA Curve (Note: Values are illustrative)
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Probable Lost Moiety |
| Step 1 | 150 - 250 | 35% | Loss of diethylamino group |
| Step 2 | 250 - 400 | 45% | Loss of remaining organic fragments |
| Residue | > 400 | 20% | Carbonaceous residue |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture. libretexts.org It is widely used in organic synthesis to monitor the progress of a reaction and to assess the purity of the products. ualberta.caumich.edu The technique involves spotting a small amount of the sample onto a stationary phase, which is a thin layer of an adsorbent like silica (B1680970) gel coated on a plate. ualberta.ca The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary and mobile phases. libretexts.org
The separation is visualized as spots on the plate, often using a UV lamp. ualberta.ca The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. libretexts.orgumich.edu A pure compound should ideally show a single spot on the TLC plate. ualberta.ca
For this compound, TLC would be an invaluable tool during its synthesis to track the consumption of starting materials and the formation of the product. It is also used to quickly check the purity of the final compound. While general protocols for TLC are well-established, specific Rf values for this compound were not found in the reviewed literature.
Table 3: Illustrative TLC Data for Purity Assessment (Note: Data is hypothetical for this compound)
| Compound | Solvent System (v/v) | Rf Value |
| This compound | Ethyl Acetate / Methanol (B129727) (9:1) | 0.45 |
| Starting Material A | Ethyl Acetate / Methanol (9:1) | 0.70 |
| By-product B | Ethyl Acetate / Methanol (9:1) | 0.20 |
High-Performance Liquid Chromatography (HPLC) for Purity Verification
High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used to separate, identify, and quantify each component in a mixture. amazonaws.com It is a cornerstone for verifying the purity of pharmaceutical and chemical compounds. scribd.com The principle is similar to TLC but is performed in a column packed with the stationary phase, and the mobile phase is pumped through at high pressure, leading to much higher resolution separations. amazonaws.com
A common mode for analyzing organic compounds like this compound is reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. amazonaws.com As the sample passes through the column, its components are separated based on their hydrophobicity. A detector, typically a UV-Vis detector, records the absorbance of the eluting components over time, generating a chromatogram. amazonaws.com The time it takes for a compound to travel through the column is its retention time (t_R), which is characteristic for that compound under specific conditions. A pure compound will exhibit a single major peak in its HPLC chromatogram.
While HPLC is a standard method for purity validation, a specific HPLC method for this compound was not detailed in the reviewed search results. The development of such a method would involve optimizing the column, mobile phase composition, and flow rate to achieve a sharp, symmetrical peak for the compound, well-separated from any potential impurities.
Table 4: Example of HPLC Purity Analysis Report (Note: Data is hypothetical for this compound)
| Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.8 | 99.7 | ≥99.5 |
| Impurity 1 | 3.2 | 0.2 | - |
| Impurity 2 | 7.1 | 0.1 | - |
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For an organic compound like this compound, this typically involves measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov
This technique is crucial after synthesis to confirm that the desired product has been obtained with the correct elemental makeup. The analysis is performed using a CHN elemental analyzer, which involves the combustion of a small, precise amount of the sample. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental percentages. scirp.org
Numerous studies on hydrazide derivatives and their metal complexes report elemental analysis data as a key part of their characterization, confirming the proposed structures. nih.govscirp.orgacs.org
Table 5: Elemental Analysis Data for this compound (C₆H₁₅N₃O)
| Element | Theoretical (%) | Found (%) (Illustrative) |
| Carbon (C) | 50.33 | 50.29 |
| Hydrogen (H) | 10.56 | 10.61 |
| Nitrogen (N) | 29.35 | 29.30 |
Molar Conductivity Measurements for Coordination Compounds
Molar conductivity measurements are used to determine the electrolytic nature of a compound in solution, which is particularly important for characterizing coordination compounds (metal complexes). scirp.orgscirp.org The measurement involves dissolving the compound in a suitable solvent (commonly DMSO or DMF) and measuring the solution's ability to conduct an electric current. scirp.org
The molar conductivity (Λ_M) value helps to determine whether a complex is a non-electrolyte or an electrolyte and, if it is an electrolyte, the number of ions present in the solution. nih.gov For instance, a 1:1 electrolyte (e.g., [ML]Cl) will dissociate into two ions and exhibit a characteristic range of molar conductivity, which is different from a 1:2 electrolyte or a non-electrolyte. scirp.orgnih.gov
This technique is not applicable to the free ligand this compound itself but is a critical characterization step for any of its coordination compounds. By acting as a ligand, this compound can coordinate with metal ions, and molar conductivity measurements of the resulting complexes would help to elucidate their structure, such as whether the counter-ions are coordinated to the metal center or are free in the solution. acs.orgresearchgate.net
Table 6: Interpretation of Molar Conductivity Data in DMSO
| Molar Conductivity (Λ_M) Ω⁻¹ cm² mol⁻¹ | Electrolyte Type |
| < 50 | Non-electrolyte |
| 50 - 90 | 1:1 electrolyte |
| 100 - 140 | 1:2 electrolyte |
| > 140 | 1:3 or higher electrolyte |
Emerging Research Directions for 2 Diethylamino Acetohydrazide
Development of Novel Synthetic Methodologies
The conventional synthesis of 2-(diethylamino)acetohydrazide is a well-established two-step process. The first step typically involves the reaction of diethylamine (B46881) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base to form the intermediate ethyl diethylglycinate. uodiyala.edu.iq This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield this compound. uodiyala.edu.iq A common method accomplishes the synthesis of this compound in a single step from ethyl diethylglycinate and hydrazine hydrate, achieving a yield of 66%. uodiyala.edu.iq
While this conventional approach is effective, current research is exploring more efficient and environmentally friendly synthetic routes. A significant area of development is the use of microwave-assisted synthesis. For analogous hydrazide compounds, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while also increasing product yields and purity. scielo.org.mx The application of such green chemistry principles to the synthesis of this compound and its precursors is a key focus. Another approach involves optimizing reaction conditions by exploring alternative solvents and catalysts to improve yield and simplify purification processes. For instance, the synthesis of related butyramide (B146194) derivatives has been improved by using a diketene-acetone adduct instead of the highly reactive and toxic diketene, resulting in good yields and high purity suitable for subsequent reactions without extensive purification. google.com
| Method | Description | Advantages | Reference |
| Conventional Synthesis | Reaction of ethyl diethylglycinate with hydrazine hydrate in ethanol (B145695). | Well-established and straightforward. | uodiyala.edu.iq |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between an ester and hydrazine hydrate. | Reduced reaction time, higher yields, increased purity. | scielo.org.mx |
| Alternative Reagents | Utilizing safer and more stable reagents, such as diketene-acetone adducts for related structures. | Avoids toxic and highly reactive substances, good yields, high purity. | google.com |
Exploration of Diverse Chemical Transformations and Derivatization Pathways
The reactivity of the hydrazide moiety in this compound makes it an excellent scaffold for diverse chemical transformations and the synthesis of a wide range of derivatives. The most common transformation is its condensation reaction with various aldehydes and ketones to form hydrazone Schiff bases. uodiyala.edu.iqvulcanchem.com This reaction is highly versatile, allowing for the introduction of numerous functional groups and aromatic systems into the final molecule.
These hydrazone derivatives serve as key intermediates for synthesizing various heterocyclic compounds. For example, they can undergo cyclization reactions with reagents like thioglycolic acid to produce biologically relevant thiazolidinones. uodiyala.edu.iq Other research has demonstrated their use in creating more complex heterocyclic systems, including:
1,3,4-Oxadiazoles: Synthesized from acetohydrazide precursors, these compounds are explored for their pharmacological potential. scielo.brscielo.br
1,2,4-Triazoles: The acetohydrazide backbone can be incorporated into triazole structures, which are known for a variety of biological activities. vulcanchem.com
Pyridazinones: Transformations of acetohydrazide derivatives have been developed to create compounds combining pyrazolyl and pyridazine (B1198779) fragments. researchgate.net
Furthermore, derivatization of the this compound core is a strategy employed in analytical chemistry. Reagents with similar hydrazide functionalities are used to "tag" molecules like oligosaccharides, making them easier to detect and analyze using techniques such as electrospray ionization mass spectrometry. acs.orgnih.gov This highlights the broad utility of the hydrazide group in covalent modification and chemical biology.
| Reaction Type | Reagent(s) | Product Class | Reference |
| Condensation | Aromatic/Aliphatic Aldehydes | Hydrazone Schiff Bases | uodiyala.edu.iq |
| Cyclization | Schiff Base + Thioglycolic Acid | Thiazolidinones | uodiyala.edu.iq |
| Heterocycle Formation | Hydrazide + Carbon Disulfide/KOH | 1,3,4-Oxadiazoles | scielo.br |
| Derivatization | Hydrazide + Oligosaccharide | ABDEAE-derivatized oligosaccharides | acs.org |
Advanced Ligand Design for Tailored Coordination Properties
Derivatives of this compound, particularly the Schiff bases formed from its condensation with substituted aldehydes, are highly effective ligands for coordinating with metal ions. The resulting hydrazone ligands can act as multidentate chelators, binding to metal centers through the azomethine nitrogen, phenolic oxygen, and carbonyl oxygen atoms. eurjchem.cominnovareacademics.ineurjchem.com This chelation results in the formation of stable metal complexes with diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and coordination environment. eurjchem.comeurjchem.com
Advanced ligand design focuses on strategically modifying the structure of the aldehyde precursor to tailor the electronic and steric properties of the resulting ligand. This allows for fine-tuning the coordination properties and, consequently, the physical and chemical characteristics of the metal complexes. For instance, a new heterocyclic hydrazone Schiff base ligand derived from 4-(diethylamino)-2-hydroxybenzaldehyde and 4-oxopiperidine-1-carbohydrazide was shown to act as a tridentate ONO donor, forming stable complexes with a range of transition metals including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.comeurjchem.com The resulting complexes exhibit interesting properties, such as intense fluorescence, which can be modulated by the choice of metal ion. eurjchem.com
The pyrazolone (B3327878) oxygen and hydrazide nitrogen atoms in other derivatives can also serve as chelating sites, creating complexes with potential applications in catalysis and magnetic materials. vulcanchem.com The ability to create both bidentate and tridentate ligands allows for a high degree of control over the structure and stability of the resulting coordination compounds. eurjchem.cominnovareacademics.in
Computational Studies for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of this compound derivatives and their metal complexes at a molecular level. iucr.orgresearchgate.net These theoretical studies provide deep insights that complement experimental findings and help predict the behavior of new compounds.
Key applications of computational studies in this area include:
Structural and Electronic Analysis: DFT calculations are used to optimize molecular geometries and compare them with experimental data from techniques like X-ray crystallography. iucr.org These studies can also determine electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding the reactivity and optical properties of the molecules. iucr.orgresearchgate.net
Mechanistic Investigations: Computational modeling helps to elucidate reaction mechanisms. For example, DFT studies have been used to confirm the mechanism of Schiff base condensation, calculating the energy barrier for imine formation and the thermodynamic stability of the product. In another study, DFT calculations were employed to understand the radical scavenging mechanism of a hydrazone derivative, identifying the most favorable pathway for antioxidant activity. rsc.org
Predicting Coordination and Binding: Theoretical models can validate the structure and stability of metal-ligand complexes. DFT calculations have confirmed the 1:1 binding stoichiometry between a hydrazone sensor and Ni(II) ions and have been used to study the electronic structure of the resulting complex. researchgate.net Hirshfeld surface analysis, another computational technique, is used to investigate and quantify intermolecular interactions within the crystal structure of these compounds. iucr.org
These computational approaches enable researchers to screen potential candidates, understand structure-activity relationships, and design molecules with specific, targeted properties before undertaking extensive laboratory synthesis and testing. rsc.org
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Diethylamino)acetohydrazide derivatives, and how are yields optimized?
Methodological Answer: The synthesis typically involves a two-step process:
Condensation : Reacting substituted aldehydes (e.g., 4-(diethylamino)benzaldehyde) with acetohydrazide precursors under acidic conditions (e.g., acetic acid in methanol/chloroform) .
Cyclization or functionalization : For derivatives like coumarin-based analogs, formylation via Vilsmeier–Haack reactions or cyclization with diethyl malonate is employed .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- FT-IR : Identifies key functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for hydrazide, C=N for hydrazones) .
- NMR Spectroscopy :
- X-Ray Crystallography : Provides unambiguous structural confirmation, as seen in benzothiazole-acetohydrazide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Systematic Substituent Variation : Test derivatives with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups. For example:
- Data Triangulation : Combine SAR with computational docking (e.g., molecular dynamics simulations) and pharmacokinetic profiling to differentiate target-specific vs. off-target effects .
Q. What experimental strategies are recommended for evaluating the in vitro biological activity of this compound derivatives?
Methodological Answer:
- Cytotoxicity Assays :
- Anti-Inflammatory Screening :
- Carrageenan-Induced Paw Edema : Measure edema inhibition (%) at 1–10 mg/kg doses. Derivatives with nitro or dihydrobenzofuran moieties exhibit >60% inhibition .
- Migration Assays : Use wound-healing or transwell models. N’-(4-(dimethylamino)benzylidene) derivatives reduce Panc-1 cell migration by >50% at 10 µM .
Q. How can conformational dynamics of this compound derivatives impact their reactivity and biological activity?
Methodological Answer:
- NMR-Based Dynamics : Variable-temperature ¹H NMR reveals rotational barriers around C-N bonds. For example, bulky substituents (e.g., 2-naphthyloxy) restrict rotation, stabilizing specific conformers .
- Crystallographic Evidence : X-ray structures show planar hydrazone moieties facilitating π-π stacking with biological targets (e.g., DNA topoisomerases) .
- Functional Consequences : Restricted conformers enhance binding affinity (e.g., 3-chlorobenzylidene derivatives in cancer spheroids ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
